

# Introduction: Unveiling the Identity of a Novel Psychoactive Substance

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## Compound of Interest

Compound Name: PV8 (hydrochloride)

CAS No.: 13415-55-9

Cat. No.: B591273

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**PV8 (hydrochloride)**, a synthetic pyrrolidinophenone, has emerged as a significant compound within the ever-evolving landscape of novel psychoactive substances (NPS). First identified in seized products in Japan, the Netherlands, and Germany in the mid-2010s, it belongs to the synthetic cathinone class, known for its potent psychostimulatory effects.[1][2] As a higher homolog of the well-documented cathinone  $\alpha$ -pyrrolidinohexiophenone ( $\alpha$ -PHP), PV8 presents a unique chemical profile that necessitates a thorough understanding for forensic, clinical, and research applications.[3][4] This guide provides a comprehensive technical analysis of the chemical structure of PV8 hydrochloride, its physicochemical properties, analytical characterization, and the relationship between its structure and pharmacological activity. Due to its high potential for abuse and no currently accepted medical use, PV8 is classified as a Schedule I controlled substance in the United States.[4][5][6]

## Chemical Identification and Nomenclature

Precise identification is paramount in the study of NPS. PV8 is known by several synonyms, and its formal chemical name provides a direct description of its molecular architecture. The hydrochloride salt form is the most common preparation, enhancing its stability and solubility for analytical purposes.

Identifier	Value
IUPAC Name	1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride[6]
Common Synonyms	$\alpha$ -Pyrrolidinoheptaphenone ( $\alpha$ -PHPP), PV8[3][4][5]
CAS Number	13415-55-9[6][7][8]
Molecular Formula	C <sub>17</sub> H <sub>25</sub> NO · HCl[6][8]
Formula Weight	295.8 g/mol [6][8]
Chemical Class	Synthetic Cathinone (Pyrrolidinophenone)[1][6]

## Core Chemical Structure Analysis

The chemical structure of PV8 is characterized by three primary functional components: a phenyl group, a pyrrolidine ring, and a heptanone backbone. This specific arrangement is crucial to its classification as an  $\alpha$ -pyrrolidinophenone cathinone.

- **Phenyl Group:** A planar aromatic ring that is essential for the molecule's interaction with monoamine transporters.
- **Heptanone Backbone:** A seven-carbon chain with a ketone group (C=O) at the first carbon (the  $\beta$ -carbon relative to the nitrogen). The length of this alkyl chain distinguishes PV8 from its shorter-chain homologs like  $\alpha$ -PVP (pentyl chain) and  $\alpha$ -PHP (hexyl chain).[9]
- **Pyrrolidine Ring:** A five-membered saturated heterocycle containing the nitrogen atom. The nitrogen is positioned at the alpha-carbon relative to the ketone, a defining feature of this cathinone subclass. This tertiary amine is basic and forms the site of protonation for the hydrochloride salt.
- **Chiral Center:** The alpha-carbon, which is bonded to the phenyl ring, the ketone group, the pyrrolidine ring, and the remainder of the alkyl chain, is a stereocenter. Therefore, PV8 exists as a racemic mixture of two enantiomers.

The hydrochloride salt is formed by the reaction of the basic pyrrolidine nitrogen with hydrochloric acid. This ionic character generally imparts greater crystallinity and stability to the compound compared to its freebase form.

Caption: 2D structure of **PV8 (hydrochloride)** highlighting its key functional groups.

## Analytical Characterization Protocols

Validation of the PV8 structure relies on a combination of modern analytical techniques. Each method provides specific information that, when combined, confirms the identity and purity of the substance.

### Mass Spectrometry (MS)

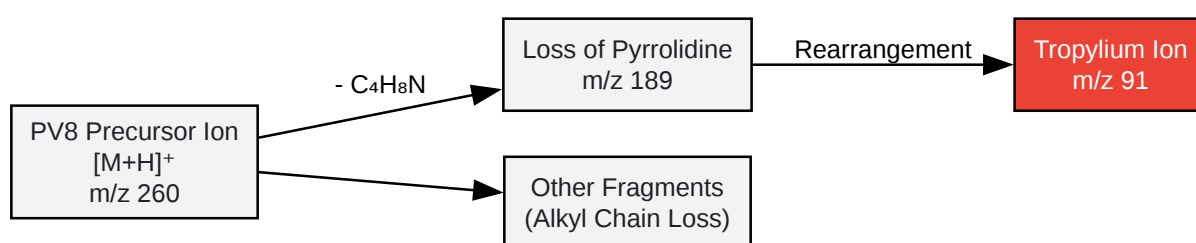
Mass spectrometry is a cornerstone for the identification of synthetic cathinones in forensic and clinical samples. The electron ionization (EI) or electrospray ionization (ESI) of PV8 followed by tandem mass spectrometry (MS/MS) reveals a characteristic fragmentation pattern.

Experimental Protocol: GC-MS/MS Analysis

- **Sample Preparation:** A solution of PV8 hydrochloride (1 mg/mL) is prepared in methanol.
- **Injection:** 1  $\mu$ L of the sample is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).
- **Chromatography:** The GC oven temperature is programmed with an initial hold at 100°C, followed by a ramp to 300°C to ensure separation from other components.
- **Ionization:** The eluent is directed into a mass spectrometer using Electron Ionization (EI) at 70 eV.
- **MS/MS Analysis:** The protonated molecular ion ( $[M+H]^+$ ) at  $m/z$  260 is selected in the first quadrupole. Collision-induced dissociation (CID) is performed using argon. The resulting product ions are analyzed in the second quadrupole.

**Key Fragmentation Pathways:** The fragmentation of PV8 is consistent with other  $\alpha$ -pyrrolidinophenone cathinones.[\[10\]](#)

- Loss of the Pyrrolidine Ring: A primary fragmentation involves the cleavage of the bond between the alpha-carbon and the nitrogen, leading to the loss of the pyrrolidine moiety.
- Formation of the Tropylium Ion: A significant and diagnostic peak is often observed at  $m/z$  91, corresponding to the stable tropylium ion ( $C_7H_7^+$ ), which originates from the phenyl group and the alpha-carbon.[10][11]
- Alkyl Chain Fragmentation: Cleavage can occur along the heptyl chain, producing a series of fragment ions.



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Caption: Simplified MS/MS fragmentation pathway for PV8.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the precise atomic connectivity of a molecule. While a specific published spectrum for PV8 is not readily available, its structure allows for a robust prediction of the expected signals in  $^1H$  and  $^{13}C$  NMR spectra, which serves as a self-validating system for structural confirmation.

Predicted  $^1H$  NMR Spectrum (in  $CDCl_3$ ):

- Aromatic Protons: A multiplet in the range of  $\delta$  7.5-8.0 ppm corresponding to the five protons of the phenyl ring.
- Alpha-Proton: A multiplet around  $\delta$  3.5-4.0 ppm for the single proton on the chiral alpha-carbon.
- Pyrrolidine Protons: A series of complex multiplets between  $\delta$  2.5-3.5 ppm for the eight protons of the pyrrolidine ring.

- Alkyl Chain Protons: A series of multiplets in the upfield region ( $\delta$  0.8-2.0 ppm), including a characteristic triplet around  $\delta$  0.9 ppm for the terminal methyl ( $\text{CH}_3$ ) group.

Predicted  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- Ketone Carbonyl: A signal in the downfield region, typically  $\delta$  190-200 ppm.
- Aromatic Carbons: Multiple signals between  $\delta$  125-140 ppm.
- Alpha-Carbon: A signal around  $\delta$  60-70 ppm.
- Pyrrolidine and Alkyl Carbons: A series of signals in the aliphatic region ( $\delta$  10-60 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid PV8 hydrochloride powder is placed directly on the ATR crystal.
- Measurement: The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Absorption Bands:

- C=O Stretch (Ketone): A strong, sharp absorption band around  $1680\text{-}1700\text{ cm}^{-1}$ .
- Aromatic C-H Stretch: Peaks observed just above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H Stretch: Strong peaks observed just below  $3000\text{ cm}^{-1}$ .
- C-N Stretch (Amine): A peak in the region of  $1020\text{-}1250\text{ cm}^{-1}$ .
- N-H Stretch (from Hydrochloride): A broad absorption band in the region of  $2400\text{-}2800\text{ cm}^{-1}$ , characteristic of a protonated tertiary amine salt.

## Structure-Activity Relationships and Pharmacology

The psychostimulant effects of PV8 are a direct consequence of its chemical structure. Like other pyrovalerone derivatives, PV8 functions primarily as a monoamine transporter inhibitor.

- **Mechanism of Action:** Studies have shown that PV8 increases extracellular levels of dopamine and serotonin in the brain.[9] This action is attributed to its ability to block the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT). The enhancement of dopaminergic neurotransmission is the dominant factor in its psychomotor stimulant effects.[9]
- **Influence of the Alkyl Chain:** The length of the alkyl side chain is a critical determinant of potency. Research comparing  $\alpha$ -PVP (five-carbon chain), PV8 (seven-carbon chain), and PV9 (eight-carbon chain) has demonstrated that extending the aliphatic chain beyond a certain point leads to a decrease in potency. Studies in mice show  $\alpha$ -PVP to be more potent in stimulating locomotor activity than PV8.[9] This suggests an optimal chain length for binding to and inhibiting monoamine transporters.

## Metabolic Pathways

The chemical structure of PV8 is susceptible to extensive metabolism in the body. Understanding these transformations is vital for developing accurate toxicological screening methods. In vitro studies using human liver microsomes and hepatocytes have identified several key metabolic pathways.[1][2][12]

Primary Metabolic Reactions:

- **Aliphatic Hydroxylation:** Addition of a hydroxyl (-OH) group to the heptyl chain.
- **Ketone Reduction:** Reduction of the  $\beta$ -keto group to a secondary alcohol.
- **N-Dealkylation:** Removal of the pyrrolidine ring.
- **Carboxylation:** Oxidation of the alkyl chain to a carboxylic acid.
- **Di-hydroxylation:** Addition of two hydroxyl groups.

The most prominent urinary metabolite targets for forensic and clinical testing include the products of aliphatic hydroxylation, combined ketone reduction and aliphatic hydroxylation, and aliphatic carboxylation, although the parent PV8 compound is often the most abundant peak found.[1][2]

## Conclusion

**PV8 (hydrochloride)** is a potent synthetic cathinone defined by its  $\alpha$ -pyrrolidinophenone structure, featuring a phenyl ring, a heptanone backbone, and a pyrrolidine moiety. Its chemical identity is unequivocally confirmed through a combination of mass spectrometry, NMR, and FTIR spectroscopy, each providing complementary data to validate its atomic arrangement and functional groups. The molecule's structure, particularly the length of its alkyl chain, is intrinsically linked to its function as a dopamine and norepinephrine reuptake inhibitor, driving its psychostimulant effects. A thorough understanding of its chemical structure, analytical profile, and metabolic fate is essential for the scientific and regulatory communities to address the challenges posed by this and other emerging novel psychoactive substances.

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